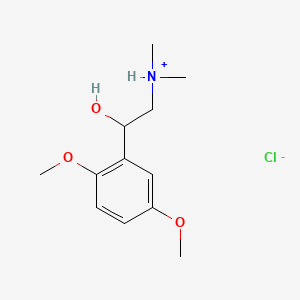

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride

CAS No.: 63991-16-2

Cat. No.: VC18447903

Molecular Formula: C12H20ClNO3

Molecular Weight: 261.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63991-16-2 |

|---|---|

| Molecular Formula | C12H20ClNO3 |

| Molecular Weight | 261.74 g/mol |

| IUPAC Name | [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C12H19NO3.ClH/c1-13(2)8-11(14)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11,14H,8H2,1-4H3;1H |

| Standard InChI Key | IAOBSBQMRZRBPT-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a quaternary ammonium salt with the systematic IUPAC name [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium chloride . Its molecular structure integrates a benzyl alcohol backbone modified by two methoxy groups (-OCH) at positions 2 and 5 of the aromatic ring and a dimethylaminomethyl group (-CHN(CH)) at the alpha carbon (Table 1). The hydrochloride salt enhances its stability and solubility in aqueous media, a critical factor for pharmacological testing.

Table 1: Key Chemical Identifiers of 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl Alcohol Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 261.74 g/mol | |

| CAS Registry Number | 63991-16-2 | |

| IUPAC Name | [2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium chloride | |

| SMILES Notation | CNH+CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] | |

| InChI Key | IAOBSBQMRZRBPT-UHFFFAOYSA-N |

The compound’s 3D conformation reveals a planar aromatic ring system with the hydroxyl and dimethylaminomethyl groups adopting equatorial positions, minimizing steric hindrance . This spatial arrangement facilitates interactions with biological targets, such as enzymes or receptors, by exposing functional groups for hydrogen bonding and electrostatic interactions.

Synthesis and Manufacturing Processes

Precursor Synthesis: 2,5-Dimethoxybenzaldehyde

The synthesis of 2,5-dimethoxybenzaldehyde, a key precursor, is detailed in US Patent 6670510B2 . This process involves:

-

Alkylation of 2-hydroxy-5-methoxybenzaldehyde: Reaction with dimethyl sulfate in the presence of a metal hydroxide (e.g., NaOH) yields 2,5-dimethoxybenzaldehyde.

-

Purification: Recrystallization or chromatographic methods ensure high purity (>98%), critical for subsequent synthetic steps .

Synthesis of the Target Compound

The final compound is synthesized via a Mannich reaction, as outlined in pharmacological studies:

-

Condensation: 2,5-dimethoxybenzaldehyde reacts with dimethylamine and formaldehyde under acidic conditions, forming the dimethylaminomethyl intermediate.

-

Reduction: The intermediate undergoes catalytic hydrogenation or borohydride reduction to yield the benzyl alcohol derivative.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via vacuum filtration and dried under reduced pressure.

Critical Parameters:

-

Temperature: Maintained at 0–5°C during condensation to prevent side reactions.

-

pH: Controlled at 3.5–4.0 during salt formation to optimize crystallization.

Structural and Functional Group Analysis

Functional Group Reactivity

The compound’s pharmacological activity stems from its functional groups:

-

Methoxy Groups: Electron-donating effects enhance aromatic ring stability and direct electrophilic substitution to the para position.

-

Dimethylaminomethyl Group: Participates in nucleophilic reactions and facilitates protonation at physiological pH, improving membrane permeability.

-

Hydroxyl Group: Engages in hydrogen bonding with biological targets, such as enzyme active sites.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

: Peaks at δ 3.75 (s, 6H, -OCH), δ 2.85 (s, 6H, -N(CH)), and δ 4.20 (m, 1H, -CH(OH)-).

-

: Signals at δ 152.1 (aromatic C-O), δ 68.4 (C-OH), and δ 45.2 (N-CH).

-

-

Infrared (IR) Spectroscopy: Bands at 3250 cm (O-H stretch), 1605 cm (C=C aromatic), and 1120 cm (C-N stretch).

Analytical and Characterization Techniques

Stability Studies

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating suitability for room-temperature storage.

-

pH Stability: Stable in pH 2–6, with degradation observed in alkaline conditions (pH >8).

Applications in Medicinal Chemistry and Beyond

Drug Development

-

Lead Compound Optimization: Structural modifications (e.g., halogen substitution) are being explored to enhance bioavailability.

-

Targeted Delivery Systems: Encapsulation in liposomal nanoparticles to improve pharmacokinetics.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume